N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, a thiophene ring substituted with a chlorine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride to produce 5-chlorothiophene.
Sulfonamide Formation: The brominated pyridine and chlorinated thiophene are then reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)methanol: This compound shares the bromopyridine moiety but differs in the functional groups attached to the pyridine ring.
5-bromo-2-hydroxymethylpyridine: Similar in structure but with a hydroxymethyl group instead of the sulfonamide and thiophene moieties.
Uniqueness
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of its bromopyridine and chlorothiophene rings with a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2S2/c10-6-1-3-8(12-5-6)13-17(14,15)9-4-2-7(11)16-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONEIYBQBNONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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